2-[5-(2-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide
Overview
Description
2-[5-(2-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide is a useful research compound. Its molecular formula is C19H16N2O4S and its molecular weight is 368.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 368.08307817 g/mol and the complexity rating of the compound is 598. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activities
Antibacterial Activity : A study by Trotsko et al. (2018) discussed the synthesis and antibacterial activity of new acetic acid derivatives, including those with thiazolidine-2,4-dione, rhodanine, and 2-thiohydantoin moieties. These derivatives exhibited antibacterial activity primarily against Gram-positive bacterial strains, highlighting the potential of such compounds in developing new antibacterial agents (Trotsko et al., 2018).
Hypoglycemic Activity : Nikalje et al. (2012) reported the synthesis and in vivo hypoglycemic activity of novel 2,4-thiazolidinedione derivatives. These compounds were evaluated in a Wister albino mice model, where some derivatives exhibited promising hypoglycemic activity. This research points to the therapeutic potential of these derivatives in managing diabetes (Nikalje et al., 2012).
Antimicrobial Activity : Krátký et al. (2017) synthesized and evaluated the antimicrobial activity of rhodanine-3-acetic acid derivatives against a panel of bacteria, mycobacteria, and fungi. Some derivatives demonstrated significant activity against Mycobacterium tuberculosis, indicating their potential use in treating tuberculosis and other microbial infections (Krátký et al., 2017).
Anti-inflammatory Activity : Sunder et al. (2013) synthesized derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2,2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide, which were assessed for their anti-inflammatory activity. Some compounds showed significant anti-inflammatory activity, suggesting their potential application in developing new anti-inflammatory drugs (Sunder et al., 2013).
Other Applications
Coordination Complexes and Antioxidant Activity : Chkirate et al. (2019) synthesized pyrazole-acetamide derivatives and their coordination complexes, investigating their hydrogen bonding influence on self-assembly processes and antioxidant activity. These studies contribute to understanding the structural basis for antioxidant activity and self-assembly processes in such compounds (Chkirate et al., 2019).
Anticancer Activity : Research by Karaburun et al. (2018) focused on synthesizing 1H-inden-1-one substituted (heteroaryl)acetamide derivatives and evaluating their anticancer activity. Some compounds showed significant growth inhibition against various cancer cell lines, highlighting the potential of these derivatives in cancer therapy (Karaburun et al., 2018).
Properties
IUPAC Name |
2-[(5Z)-5-[(2-hydroxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4S/c1-12-6-8-14(9-7-12)20-17(23)11-21-18(24)16(26-19(21)25)10-13-4-2-3-5-15(13)22/h2-10,22H,11H2,1H3,(H,20,23)/b16-10- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQWCQVIEMYULON-YBEGLDIGSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C(=O)C(=CC3=CC=CC=C3O)SC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C(=O)/C(=C/C3=CC=CC=C3O)/SC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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